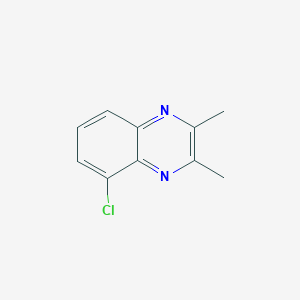
5-Chloro-2,3-dimethylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cloro-2,3-dimetilquinoxalina es un compuesto heterocíclico que pertenece a la familia de las quinoxalinas. Las quinoxalinas son heterociclos que contienen nitrógeno conocidos por sus diversas actividades biológicas y aplicaciones en varios campos como la farmacéutica, los agroquímicos y la ciencia de los materiales . La presencia de cloro y grupos metilo en la 5-Cloro-2,3-dimetilquinoxalina mejora su reactividad química y su potencial para diversas aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
5-Cloro-2,3-dimetilquinoxalina se puede sintetizar a través de varios métodos. Un enfoque común implica la condensación de 2,3-diaminotolueno con 1,2-dicloroetano en presencia de una base como el carbonato de potasio . La reacción se lleva a cabo normalmente en condiciones de reflujo, y el producto se purifica mediante recristalización.
Otro método implica la ciclación de 2-cloro-3,4-dimetilbenceno-1,2-diamina con glioxal en presencia de un catalizador ácido . Esta reacción también requiere condiciones de reflujo y produce el derivado de quinoxalina deseado después de la purificación.
Métodos de producción industrial
La producción industrial de 5-Cloro-2,3-dimetilquinoxalina a menudo emplea reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes del producto. El uso de principios de química verde, como las condiciones sin disolvente y los catalizadores reciclables, también está ganando popularidad en los entornos industriales .
Análisis De Reacciones Químicas
Tipos de reacciones
5-Cloro-2,3-dimetilquinoxalina se somete a diversas reacciones químicas, que incluyen:
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico; normalmente se lleva a cabo en un disolvente orgánico como el diclorometano.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio; las reacciones se suelen realizar en disolventes como el etanol o el tetrahidrofurano.
Principales productos formados
Oxidación: N-óxidos de quinoxalina
Reducción: Dihidroquinoxalinas
Sustitución: Varias quinoxalinas sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
5-Cloro-2,3-dimetilquinoxalina tiene una amplia gama de aplicaciones en investigación científica:
Mecanismo De Acción
El mecanismo de acción de la 5-Cloro-2,3-dimetilquinoxalina varía dependiendo de su aplicación. En sistemas biológicos, a menudo se dirige a enzimas o receptores específicos. Por ejemplo, como inhibidor de la acetilcolinesterasa, se une al sitio activo de la enzima, evitando la descomposición de la acetilcolina y mejorando así la señalización colinérgica . En aplicaciones anticancerígenas, puede inducir la apoptosis en las células cancerosas al interactuar con el ADN u otros objetivos celulares .
Comparación Con Compuestos Similares
Compuestos similares
2,3-Dimetilquinoxalina: Carece del átomo de cloro, lo que resulta en una reactividad y actividad biológica diferentes.
5-Bromo-2,3-dimetilquinoxalina: Estructura similar pero con un átomo de bromo en lugar de cloro, lo que puede afectar sus propiedades químicas y aplicaciones.
5-Cloroquinoxalina: Carece de los grupos metilo, lo que lleva a diferentes efectos estéricos y electrónicos.
Unicidad
5-Cloro-2,3-dimetilquinoxalina es única debido a la presencia de cloro y grupos metilo, lo que mejora su reactividad y potencial para diversas aplicaciones. La combinación de estos sustituyentes permite ajustar con precisión sus propiedades químicas y biológicas, lo que lo convierte en un compuesto versátil en la investigación y la industria .
Propiedades
Número CAS |
17635-27-7 |
|---|---|
Fórmula molecular |
C10H9ClN2 |
Peso molecular |
192.64 g/mol |
Nombre IUPAC |
5-chloro-2,3-dimethylquinoxaline |
InChI |
InChI=1S/C10H9ClN2/c1-6-7(2)13-10-8(11)4-3-5-9(10)12-6/h3-5H,1-2H3 |
Clave InChI |
XACYYUSRWZUNSN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C2C(=N1)C=CC=C2Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



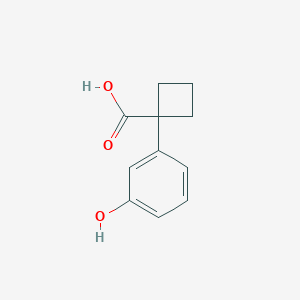
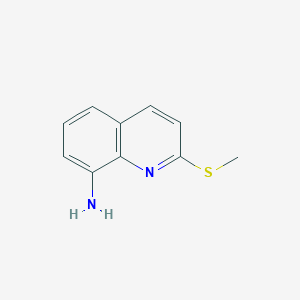



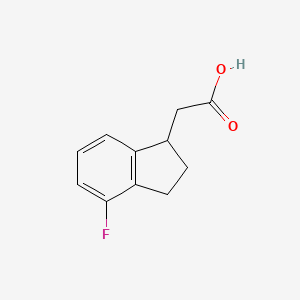


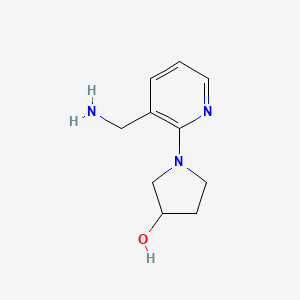
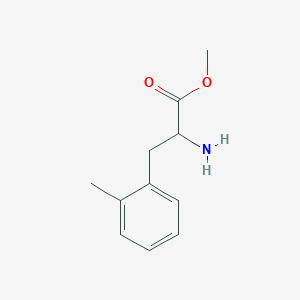


![2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11903760.png)
